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Executive Summary

Aclerastide (DSC-127), a peptide analog of angiotensin Il, emerged as a promising
therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs). Developed by
Derma Sciences, its proposed mechanism centered on stimulating the angiotensin Il type 1
receptor (AT1R) to promote tissue regeneration, including progenitor cell proliferation,
vascularization, and collagen deposition.[1][2] Early preclinical and Phase Il clinical studies
showed potential, suggesting accelerated wound closure. However, Aclerastide's journey was
abruptly halted during Phase Il clinical trials in November 2015, when an independent Data
Monitoring Committee determined the trials were futile, citing a lack of efficacy.[3][4][5][6]
Subsequent research revealed a paradoxical effect: while promoting some aspects of healing,
Aclerastide also significantly increased levels of reactive oxygen species (ROS) and matrix
metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing in diabetic
patients.[7][8][9] This in-depth guide provides a comprehensive overview of the discovery,
development, mechanism of action, and ultimate clinical failure of Aclerastide, offering
valuable insights for the scientific and drug development community.

Discovery and Development

Aclerastide, also known as NorLeu3-A(1-7), is a synthetic peptide analog of angiotensin II.[7] It
was developed from research originating at the University of Southern California and was
licensed by Derma Sciences for therapeutic development.[10][11] The primary indication
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pursued was the treatment of diabetic foot ulcers, a significant unmet medical need.[1] The
development program progressed through preclinical studies and successfully completed
Phase Il clinical trials, which suggested a favorable safety profile and potential efficacy in
promoting wound closure.[1][12] These promising results led to the initiation of large-scale
Phase Il clinical trials.[13] However, these trials were terminated prematurely due to a lack of
efficacy, and further development for other indications such as scar reduction and radiation
dermatitis was also halted.[3][4][5][6]

Mechanism of Action and Signaling Pathway

Aclerastide is an agonist of the angiotensin receptor.[1] Its intended therapeutic effect was
based on the role of the renin-angiotensin system in tissue repair. The proposed mechanism
involved the induction of progenitor proliferation, accelerated vascularization, and enhanced
collagen deposition.[1][4]

However, the signaling cascade initiated by Aclerastide proved to be a double-edged sword in
the context of diabetic wound healing. The binding of Aclerastide to the AT1 receptor leads to
the stimulation of NADPH oxidase.[7] This, in turn, results in the production of reactive oxygen
species (ROS).[7] Elevated ROS levels in the wound environment are known to upregulate the
expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the
extracellular matrix and is detrimental to the healing of diabetic wounds.[7][8][9]

Signaling Pathway of Aclerastide in Diabetic Wound Healing
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A diagram illustrating the dual signaling pathways of Aclerastide.
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Preclinical Studies: Data and Protocols

The preclinical evaluation of Aclerastide primarily involved studies on diabetic mouse models,
specifically female db/db mice, which are a standard model for impaired wound healing.[7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a representative preclinical
study investigating the effects of Aclerastide on wound healing in db/db mice.[7]

Table 1: Effect of Aclerastide on Wound Closure in db/db Mice

Day 7 (% Wound Day 10 (% Wound Day 14 (% Wound
Treatment Group
Closure) Closure) Closure)
Vehicle Mean + SEM Mean + SEM Mean = SEM
) No significant No significant No significant
Aclerastide (100 p ) i .
difference from difference from difference from
g/day ) . : :
vehicle vehicle vehicle
Significant Significant
ND-336 (MMP-9 acceleration vs. acceleration vs.
Inhibitor) Vehicle & Aclerastide Vehicle & Aclerastide

(p=0.008 & p=0.007)  (p=0.0001 & p=0.008)

Data presented as mean + standard error of the mean (SEM). Statistical significance is noted
where reported in the source literature.[7]

Table 2: Effect of Aclerastide on Reactive Oxygen Species (ROS) and MMP-9 Levels

ROS Levels (Fold Change Active MMP-9 Levels (Fold

Treatment Grou
s vs. Vehicle) Change vs. Vehicle)

) Day 1: ~3.0-fold increaseDay Day 1: ~2.7-fold increaseDay
Aclerastide (100 p g/day ) ] )
2. ~2.4-fold increase 2. ~2.5-fold increase

ND-336 (MMP-9 Inhibitor) Day 2: ~1.9-fold decrease
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Data represents approximate fold changes as reported in the source literature. All increases
were statistically significant (p < 0.05).[7]

Experimental Protocols

Experimental Workflow for In Vivo Wound Healing Study

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.clyte.tech/post/how-to-do-wound-healing-scratch-assay-for-cell-migration-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Workflow of the preclinical wound healing study in db/db mice.
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Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were used.
Animals were housed individually and provided with standard diet and water ad libitum.[7]

Wound Creation: Mice were anesthetized with isoflurane, and the dorsal area was shaved. A
single 8-mm diameter full-thickness excisional wound was created using a biopsy punch.
The wound was then covered with a Tegaderm dressing.[7]

Treatment Groups: The day after wound creation, animals were randomly assigned to one of
three treatment groups:

o Vehicle (sterile distilled water)
o Aclerastide (1.0 mg/ml in water; 100 pl applied topically, equivalent to 0.1 mg/wound/day)

o ND-336 (positive control MMP-9 inhibitor; 1.0 mg/ml in water; 100 pl applied topically,
equivalent to 0.1 mg/wound/day)[7]

Dosing Regimen: Treatments were applied topically once daily for 14 days.[7]
Wound Measurement: Wound closure was measured on days 0, 7, 10, and 14.[7]

In Vivo Imaging of Reactive Oxygen Species (ROS): A separate cohort of mice was used for
ROS imaging. On days 1 and 2 post-wounding, mice were injected intraperitoneally with L-
012 (25 mg/kg), a chemiluminescent probe for ROS. Bioluminescence was then imaged
using an in vivo imaging system.[7]

Tissue Analysis: Wound tissues were harvested at various time points for analysis of MMP
activity. This was done using an affinity resin coupled with proteomics to quantify active
MMPs and through gelatin zymography to visualize MMP-9 activity.[7]

While specific in vitro data for Aclerastide is not extensively detailed in the provided search
results, a standard scratch wound healing assay would be a key method to assess its direct
effect on cell migration.

e Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media in
6-well plates until a confluent monolayer is formed.
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o Scratch Creation: A sterile pipette tip is used to create a uniform "scratch” or cell-free gap in
the monolayer.

o Treatment: The cells are then washed to remove debris, and media containing different
concentrations of Aclerastide or a vehicle control is added.

e Imaging: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6,
12, 24 hours) using a microscope.

e Analysis: The area of the cell-free gap is measured at each time point to quantify the rate of
cell migration and wound closure.

Clinical Trials

Aclerastide progressed to Phase Il clinical trials for the treatment of diabetic foot ulcers.

Phase Il Clinical Trial

Phase Il studies of DSC127 demonstrated that it accelerated wound closure and increased the
proportion of fully closed wounds that remained closed for up to 20 weeks after a 4-week
treatment period.[1] These trials also indicated good tolerability and a lack of systemic
exposure to Aclerastide.[1]

Phase Ill Clinical Trials (NCT01830348 and
NCT01849965)

o Study Design: The Phase Ill program consisted of randomized, double-blind, vehicle- and
standard-of-care-controlled trials.[13][14]

» Patient Population: Subjects with non-healing Wagner Grade 1 or 2 diabetic foot ulcers were
enrolled.[14]

« Intervention: Patients received daily topical application of Aclerastide (DSC127) 0.03%, a
vehicle gel, or a standard-of-care gel for up to 28 days or until wound closure.[14]

e Primary Endpoint: The primary efficacy endpoint was the proportion of subjects with
confirmed complete wound closure of the target ulcer within 12 weeks of the start of
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treatment.[3][4][5][6]

e Outcome: In November 2015, Derma Sciences announced the termination of the Phase 11|
trials based on the recommendation of the Data Monitoring Committee, which determined
that the trials were futile based on interim analyses of the primary endpoint.[3][4][5][6]
Importantly, no safety concerns were attributed to Aclerastide.[3][4][5][6]

Conclusion and Future Perspectives

The development of Aclerastide serves as a critical case study in the complexities of drug
development for chronic wounds, particularly in the context of diabetes. While the initial
hypothesis of leveraging the renin-angiotensin system for wound healing was plausible and
supported by early-stage data, the intricate and often paradoxical biological responses in a
diabetic environment ultimately led to clinical failure. The key takeaway is the critical
importance of understanding the complete signaling cascade of a therapeutic candidate and its
potential off-target or context-dependent effects. The finding that Aclerastide increases ROS
and MMP-9 in diabetic wounds highlights the need for careful consideration of the underlying
pathology when designing pro-healing therapies. Future research in this area should focus on
agents that can promote the beneficial aspects of tissue regeneration without exacerbating the
detrimental inflammatory and enzymatic environment characteristic of chronic diabetic wounds.
The story of Aclerastide underscores the necessity of robust preclinical models that accurately
recapitulate the human disease state and the value of early and comprehensive mechanistic
studies to de-risk clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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